molecular formula C15H19NO B14417205 N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide CAS No. 85267-40-9

N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide

Cat. No.: B14417205
CAS No.: 85267-40-9
M. Wt: 229.32 g/mol
InChI Key: MNUMESDXWPVHHF-UHFFFAOYSA-N
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Description

N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide is a compound that belongs to the class of norcamphor derivatives. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide typically involves the reaction of norcamphor derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: Norcamphor derivative

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Organic solvent (e.g., dichloromethane)

    Temperature: Elevated (e.g., 60-80°C)

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide involves its interaction with specific molecular targets. As an NMDA receptor antagonist, the compound binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This inhibition modulates the flow of calcium ions through the receptor channel, affecting synaptic transmission and neuronal excitability. The compound’s effects on the NMDA receptor make it a potential candidate for treating conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
  • 2-(4-Fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
  • N-(2-Morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine

Uniqueness

N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide stands out due to its specific bicyclic structure and its ability to act as an NMDA receptor antagonist. This unique combination of structural and functional properties makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-phenyl-2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-10(17)16-15-13-8-7-12(9-13)14(15)11-5-3-2-4-6-11/h2-6,12-15H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUMESDXWPVHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2CCC(C2)C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283539
Record name N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85267-40-9
Record name NSC31998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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